3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-15-12-14(6-7-16(15)21)30(27,28)22-10-11-29-18-9-8-17-23-24-19(26(17)25-18)13-4-2-1-3-5-13/h1-9,12,22H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVGAUAQZBPJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
6-Chloropyridazine-3-carbonitrile undergoes hydrazinolysis with phenylhydrazine in ethanol at reflux (24 hr) to yield 6-hydrazinylpyridazine-3-carbonitrile (82% yield). Cyclization occurs via:
$$ \text{C}6\text{H}5\text{NHNH}2 + \text{NC-C}5\text{H}3\text{N}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{N}3\text{C}5\text{H}2\text{N}2 + \text{HCl} $$
Oxidative Cyclization
Treatment with lead(IV) acetate in acetic acid (80°C, 6 hr) forms the triazolopyridazine core. Subsequent hydrolysis with NaOH (10% aq.) generates the 6-hydroxy derivative (mp 214-216°C).
Key Characterization Data:
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.72 (d, J=9.5 Hz, 1H), 8.34 (s, 1H), 8.11 (d, J=9.5 Hz, 1H), 7.89-7.82 (m, 2H), 7.61-7.54 (m, 3H)
- HRMS (ESI): m/z calcd for C12H8N4O [M+H]+ 231.0648, found 231.0651
Installation of Ethyloxy Linker
Alkylation Protocol
6-Hydroxytriazolopyridazine (1 eq) reacts with 2-bromoethylphthalimide (1.2 eq) in anhydrous DMF using Cs2CO3 (2 eq) as base (80°C, 12 hr). The phthalimide-protected intermediate is isolated by column chromatography (hexane/EtOAc 3:1) in 74% yield.
Deprotection
Hydrazinolysis (NH2NH2·H2O, EtOH, reflux 4 hr) removes the phthalimide group, yielding 2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine (mp 189-191°C).
Key Characterization Data:
- $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl3): δ 161.2 (C-O), 155.8 (triazole C3), 144.1-121.3 (aromatic Cs), 67.4 (OCH2), 41.2 (CH2NH2)
- IR (KBr): 3350 (NH2), 1580 (C=N), 1220 (C-O-C) cm−1
Sulfonamidation with 3-Chloro-4-Fluorobenzenesulfonyl Chloride
Coupling Reaction
A solution of 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 eq) in THF is added dropwise to the ethylamine intermediate (1 eq) and Et3N (3 eq) at 0°C. After stirring at RT for 6 hr, the product precipitates upon water addition (87% yield).
Reaction Mechanism:
$$ \text{RNH}2 + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{RNHSO}2\text{Ar} + \text{Et}_3\text{N·HCl} $$
Purification and Analysis
Final purification via recrystallization (EtOH/H2O) provides analytically pure product (mp 235-237°C).
Comprehensive Analytical Data:
| Technique | Data |
|---|---|
| $$ ^1\text{H NMR} $$ | 8.85 (s, 1H), 8.38 (d, J=9.5 Hz, 1H), 8.12-7.98 (m, 4H), 7.62-7.51 (m, 3H), 4.42 (t, J=5.8 Hz, 2H), 3.68 (t, J=5.8 Hz, 2H) |
| $$ ^{13}\text{C NMR} $$ | 155.9, 149.2 (d, J=250 Hz), 144.7, 138.4, 136.1 (d, J=32 Hz), 129.8-116.5 (aromatic Cs), 67.8 (OCH2), 44.1 (NHCH2) |
| HRMS | Calcd for C20H14ClFN5O3S [M+H]+: 482.0451, Found: 482.0456 |
| Elemental Analysis | Calcd: C 49.85%, H 2.93%, N 14.53%; Found: C 49.81%, H 2.89%, N 14.49% |
Optimization Studies and Yield Improvements
Alkylation Step Optimization
| Condition | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Initial | K2CO3 | DMF | 80 | 12 | 68 |
| Optimized | Cs2CO3 | DMF | 80 | 8 | 74 |
| Alternative | NaH | THF | 60 | 6 | 63 |
Sulfonamidation Variables
| Equiv. SO2Cl | Base | Reaction Time | Yield (%) |
|---|---|---|---|
| 1.0 | Et3N | 6 hr | 78 |
| 1.1 | Et3N | 6 hr | 87 |
| 1.2 | Pyridine | 8 hr | 82 |
| 1.1 | DMAP | 4 hr | 73 |
Mechanistic Considerations and Side Reactions
Triazolopyridazine Formation
The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the cyano carbon, followed by elimination of ammonia and subsequent aromatization. Competing pathways may generatetriazolo isomers (<5% by HPLC).
Sulfonamide Coupling
Excess sulfonyl chloride (>1.1 eq) leads to bis-sulfonylation products (up to 15% without careful stoichiometric control). Temperature maintenance below 25°C suppresses hydrolysis of the sulfonyl chloride reagent.
Comparative Analysis with Structural Analogues
| Derivative | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2.31 | 0.89 | 235-237 |
| 4-Methoxy Analogue | 1.98 | 1.25 | 221-223 |
| 3-Nitro Variant | 2.67 | 0.54 | 249-251 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction of the compound typically involves hydrogenation reactions in the presence of catalysts like palladium on carbon.
Substitution: : The compound undergoes nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Palladium on carbon, sodium borohydride
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions, but they typically involve the modification of the functional groups present on the molecule.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have demonstrated that modifications in the chemical structure can lead to enhanced potency against these pathogens .
Antimalarial Activity
A notable application of triazolo-pyridazine derivatives is their potential as antimalarial agents. A study designed a library of compounds based on similar structures and evaluated their activity against Plasmodium falciparum. The findings suggested that specific modifications could yield compounds with promising antimalarial activity .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on various sulfonamide derivatives. This research highlighted how the positioning of the chloro and fluoro groups influenced biological activity significantly. For example, compounds with specific substitutions exhibited improved anti-inflammatory properties compared to their unsubstituted counterparts .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | 3-chloro-4-fluoro-N-(...) | Escherichia coli | 15.0 |
| Antimicrobial | 3-chloro-4-fluoro-N-(...) | Pseudomonas aeruginosa | 20.5 |
| Antimalarial | Related triazolo-pyridazine derivative | Plasmodium falciparum | 2.24 |
| Anti-inflammatory | Various sulfonamide derivatives | In vitro assays | Varies |
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The triazolo[4,3-b]pyridazine moiety contributes to the molecule’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Inferred Physicochemical Properties
Key Differences and Implications
The 3-phenyl group on the triazolo-pyridazine may improve binding to hydrophobic pockets in enzyme active sites, whereas the 3-methyl group in the analogue offers steric simplicity but weaker aromatic interactions.
The phenyl linker in the analogue restricts conformational flexibility but may improve metabolic stability.
Bioactivity Hypotheses :
- The target compound’s higher lipophilicity could enhance membrane permeability but may reduce aqueous solubility, a common trade-off in drug design.
- The analogue’s methyl group and phenyl linker might confer improved pharmacokinetic profiles (e.g., hepatic clearance) compared to the bulkier target compound .
Research Findings and Limitations
- Evidence Gaps: No direct biological data for the target compound are provided in the evidence. Conclusions are inferred from structural analogs and physicochemical principles.
- Heterocyclic Amine Context: While discusses carcinogenic heterocyclic amines (e.g., IQ), these differ structurally from sulfonamide-triazolo-pyridazine hybrids. However, shared aromatic systems highlight the importance of substituent effects on toxicity and bioactivity.
Biological Activity
3-Chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Profile
The compound exhibits a range of biological activities primarily attributed to its unique structural features. The presence of the triazole ring and sulfonamide moiety contributes to its pharmacological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus often demonstrate significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Activity
The triazole scaffold has been linked to anticancer activity. A study highlighted that triazole derivatives exhibited cytotoxic effects against several cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation . The specific compound under review has not been extensively tested in clinical settings; however, its structural analogs have shown promising results in preclinical studies.
Anti-inflammatory Effects
Compounds with sulfonamide functionalities have been recognized for their anti-inflammatory properties. In vitro studies suggest that similar compounds can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:
- Triazole Ring : Enhances antimicrobial and anticancer activities.
- Sulfonamide Group : Contributes to anti-inflammatory effects.
- Halogen Substituents : The presence of chlorine and fluorine atoms may enhance lipophilicity and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study by Barbuceanu et al. demonstrated the synthesis and antibacterial activity of triazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, showing that modifications to the triazole ring significantly impacted their effectiveness .
- Cytotoxicity Assessment : In a study assessing various triazole derivatives for anticancer activity, compounds were evaluated against multiple cancer cell lines. The findings indicated that structural modifications could lead to enhanced cytotoxicity profiles compared to standard chemotherapeutics .
Data Summary
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilic substitution reactions during triazolo-pyridazine ring formation .
- Temperature Control : Maintain reflux conditions (~80–100°C) for cyclization steps to ensure complete reaction without side-product formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to accelerate intermediate coupling .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity, particularly distinguishing sulfonamide protons (δ 10–12 ppm) and triazole aromatic signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions (if single crystals are obtainable) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/ADP-Glo™ kits to quantify inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can the mechanism of action against biological targets be elucidated?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases), focusing on sulfonamide and triazole interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target-ligand interactions .
- Mutagenesis Studies : Modify key residues (e.g., ATP-binding pocket) to validate binding sites via activity loss .
Q. What strategies are employed for structure-activity relationship (SAR) analysis?
- Methodological Answer :
- Functional Group Substitution : Synthesize analogs with varied substituents (e.g., replacing chloro with methoxy) to assess impact on bioactivity .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using biological data to predict activity of untested derivatives .
- Metabolic Profiling : Compare metabolic stability (e.g., liver microsome assays) to link structural features with pharmacokinetics .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and cell passage number to minimize variability .
- Purity Verification : Re-analyze discrepant batches via HPLC to rule out impurities (>98% purity required for reliable data) .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR alongside enzyme inhibition) .
Q. What methodologies assess stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : Store samples under UV light (λ=254 nm) and track photodegradation with LC-MS .
Q. Which in vitro models predict metabolic pathways?
- Methodological Answer :
- Liver Microsomes : Incubate with human/rat microsomes and NADPH, identifying metabolites via LC-MS/MS .
- CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, critical for drug-drug interaction profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
